molecular formula C8H11Br3 B12638662 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane

6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane

Cat. No.: B12638662
M. Wt: 346.88 g/mol
InChI Key: DSNGPYDYZPFEEQ-UHFFFAOYSA-N
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Description

6-Bromo-7-(dibromomethyl)bicyclo[311]heptane is a chemical compound with the molecular formula C8H11Br3 It is a member of the bicyclo[311]heptane family, characterized by a bicyclic structure with three bromine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of 7-methylbicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and specificity in binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Similar bicyclic structure but with different substituents.

    7-Bromo-bicyclo[3.1.1]heptane: Similar structure with fewer bromine atoms.

    Bicyclo[3.1.1]heptane-2,6-dione: Similar core structure with different functional groups.

Uniqueness

6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H11Br3

Molecular Weight

346.88 g/mol

IUPAC Name

6-bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane

InChI

InChI=1S/C8H11Br3/c9-7-4-2-1-3-5(7)6(4)8(10)11/h4-8H,1-3H2

InChI Key

DSNGPYDYZPFEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)C2Br)C(Br)Br

Origin of Product

United States

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